3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a chemical compound with the molecular weight of 204.19 . Its IUPAC name is 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid involves several steps. The yield of the synthesis process can vary, but it has been reported to be as high as 71.9% . The product appears as a light yellow liquid with a melting point between 158-160°C .Molecular Structure Analysis
The molecular structure of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is characterized by the presence of a five-membered 1,2,4-oxadiazole heterocyclic ring . This ring contains one oxygen and two nitrogen atoms . The InChI code for this compound is 1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .Physical And Chemical Properties Analysis
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a light yellow liquid with a melting point between 158-160°C . Its molecular weight is 204.19 . The compound’s InChI code is 1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .Scientific Research Applications
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- Pharmaceutical Compounds : Oxadiazoles have been used in medicinal chemistry for their anticancer, vasodilator, anticonvulsant, and antidiabetic properties . For example, some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are bacteria that cause serious diseases in rice .
- High Energy Molecules : Oxadiazoles can be utilized as high energy molecules or energetic materials due to their high positive enthalpy of formation and high density .
- Agricultural Biological Activities : 1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
properties
IUPAC Name |
3-benzyl-1,2,4-oxadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZTKSCBCMNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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